methyl 2-{4-[acetyl(butyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate
Overview
Description
Starting Materials: The acetylated intermediate and trifluoroacetic acid.
Reaction Conditions: This step involves the use of a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Formation of the Hydroxypropanoate Moiety
Starting Materials: The trifluoromethylated intermediate and methyl 2-bromo-3-hydroxypropanoate.
Reaction Conditions: The reaction is typically conducted in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{4-[acetyl(butyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps:
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Formation of the Acetylated Butylamino Phenyl Intermediate
Starting Materials: 4-aminophenylbutylamine and acetic anhydride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature, with acetic anhydride acting as the acetylating agent.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or neutral conditions.
Products: Oxidation of the hydroxy group to a carbonyl group.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous conditions to prevent hydrolysis.
Products: Reduction of the acetyl group to an alcohol.
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Substitution
Reagents: Nucleophiles like sodium methoxide or potassium cyanide.
Conditions: Usually performed in polar aprotic solvents.
Products: Substitution of the trifluoromethyl group or the hydroxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Solvents: Dichloromethane, DMF, acetonitrile.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the development of pharmaceuticals and agrochemicals.
Biology
Biologically, methyl 2-{4-[acetyl(butyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
Industrially, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of methyl 2-{4-[acetyl(butyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the hydroxypropanoate moiety facilitates its solubility and bioavailability. The acetylated butylamino group may interact with cellular proteins, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
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Methyl 2-{4-[acetyl(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate
- Similar structure but with a methyl group instead of a butyl group.
- Differences in lipophilicity and biological activity.
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Ethyl 2-{4-[acetyl(butyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate
- Ethyl ester instead of methyl ester.
- Variations in solubility and reactivity.
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Methyl 2-{4-[acetyl(butyl)amino]phenyl}-3,3,3-trifluoro-2-aminopropanoate
- Amino group instead of hydroxy group.
- Different reactivity and potential biological effects.
Uniqueness
Methyl 2-{4-[acetyl(butyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances stability and binding affinity, while the hydroxypropanoate moiety improves solubility and bioavailability, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-[4-[acetyl(butyl)amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c1-4-5-10-20(11(2)21)13-8-6-12(7-9-13)15(23,14(22)24-3)16(17,18)19/h6-9,23H,4-5,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXRCUATNFUBRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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